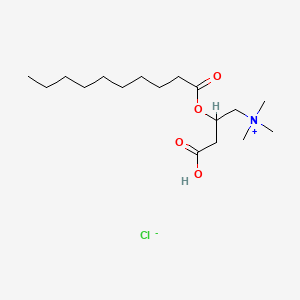

(+/-)-Decanoylcarnitine chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(+/-)-Decanoylcarnitine chloride is a chemical compound that belongs to the class of acylcarnitines. It is a derivative of carnitine, which is an essential nutrient involved in the transport of fatty acids into the mitochondria for energy production. The compound is characterized by the presence of a decanoyl group (a ten-carbon fatty acid chain) attached to the carnitine molecule, with chloride as the counterion.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Decanoylcarnitine chloride typically involves the esterification of carnitine with decanoic acid. This reaction is usually catalyzed by an acid or base, and the reaction conditions may include elevated temperatures and the use of solvents such as methanol or ethanol. The resulting ester is then converted to the chloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of enzymatic catalysis, where lipases are employed to catalyze the esterification reaction under mild conditions. This method offers advantages such as higher specificity and lower energy consumption compared to traditional chemical synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(+/-)-Decanoylcarnitine chloride can undergo various chemical reactions, including:

Oxidation: The decanoyl group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The ester bond can be reduced to form alcohols.

Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Decanoic acid or decanone.

Reduction: Decanol.

Substitution: Hydroxylated or aminated derivatives of carnitine.

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Mitochondrial Function Research

- Role in Fatty Acid Transport : (+/-)-Decanoylcarnitine chloride serves as a model compound for studying the carnitine shuttle system, which is essential for transporting long-chain fatty acids into mitochondria for energy production. Research indicates that it can enhance the uptake and metabolism of fatty acids within cells, providing insights into mitochondrial health and dysfunction .

- Disease Implications : Disruptions in fatty acid metabolism are linked to conditions such as obesity, diabetes, and neurological disorders. By investigating how this compound affects mitochondrial function, researchers can better understand these diseases' impact on lipid processing and energy production.

-

Cell Membrane Interaction Studies

- Impact on Membrane Dynamics : Studies utilizing nuclear magnetic resonance spectroscopy have shown that this compound interacts with cellular membranes, influencing their fluidity and potentially affecting signaling pathways. This interaction is crucial for understanding the biological roles of acylcarnitines in cellular functions .

- Fatty Acid Metabolism Studies

Case Studies and Research Findings

Recent studies have utilized this compound to explore its effects on various biological systems:

- Mitochondrial Dysfunction : A study indicated that treatment with this compound improved mitochondrial function in models of metabolic disease, suggesting its potential therapeutic role in conditions characterized by impaired fatty acid oxidation.

- Cellular Signaling Pathways : Observational research has shown that acylcarnitines like this compound can modulate cellular signaling pathways, potentially influencing metabolic responses under different physiological conditions .

Wirkmechanismus

The primary mechanism of action of (+/-)-Decanoylcarnitine chloride involves its role in the transport of fatty acids into the mitochondria. The decanoyl group is transferred to carnitine, forming decanoylcarnitine, which is then transported across the mitochondrial membrane by carnitine acyltransferase enzymes. Inside the mitochondria, the decanoyl group is released and undergoes β-oxidation to produce energy in the form of adenosine triphosphate (ATP).

Vergleich Mit ähnlichen Verbindungen

(+/-)-Decanoylcarnitine chloride can be compared with other acylcarnitines, such as:

Acetylcarnitine: Contains a two-carbon acetyl group instead of the ten-carbon decanoyl group.

Palmitoylcarnitine: Contains a sixteen-carbon palmitoyl group.

Butyrylcarnitine: Contains a four-carbon butyryl group.

The uniqueness of this compound lies in its specific chain length, which influences its solubility, transport properties, and metabolic effects.

Biologische Aktivität

(+/-)-Decanoylcarnitine chloride is an acylcarnitine derivative, primarily involved in the transport of fatty acids into mitochondria for β-oxidation. It is characterized by a decanoyl group attached to the carnitine moiety, existing as a racemic mixture of its enantiomers. This compound plays a significant role in lipid metabolism and has been studied for its biological activities, particularly in relation to metabolic disorders.

- Fatty Acid Transport : As a derivative of carnitine, this compound facilitates the transport of long-chain fatty acids across the mitochondrial membrane, essential for their subsequent oxidation and energy production .

- Cholinergic Activity : The compound exhibits cholinergic properties, acting as an agonist at acetylcholine receptors. This activity has implications for neurotransmission and may influence neuronal responses in various tissues .

Metabolomic Significance

Recent studies have highlighted the role of acylcarnitines, including this compound, in metabolic profiling. For instance, increased levels of decanoylcarnitine have been associated with metabolic disorders such as type 2 diabetes, indicating incomplete fatty acid β-oxidation and altered tricarboxylic acid cycle activity .

Table 1: Metabolomic Profiles in Disease States

Case Studies

- Diabetes and Acylcarnitines : A study involving 56 participants showed that type 2 diabetics had significantly higher concentrations of medium-chain acylcarnitines, including decanoylcarnitine, compared to non-diabetics. This suggests a potential biomarker role for these metabolites in assessing metabolic dysfunctions .

- Tuberculous Meningitis : Research indicated that specific acylcarnitines could serve as biomarkers for distinguishing between tuberculous meningitis and other conditions. The presence of decanoylcarnitine was noted among metabolites that could differentiate between affected and control groups .

Synthesis and Production

The synthesis of this compound typically involves the esterification of carnitine with decanoic acid, followed by conversion into its chloride salt. The process can be summarized as follows:

- Activation of Decanoic Acid : Utilizing coupling agents like dicyclohexylcarbodiimide (DCC).

- Esterification : Reaction with carnitine under acidic conditions.

- Formation of Chloride Salt : Final conversion through hydrochloric acid treatment.

Eigenschaften

IUPAC Name |

(3-carboxy-2-decanoyloxypropyl)-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETNUEKCBCWXCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.